molecular formula C18H21ClN2O2S B2762837 1-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide CAS No. 1705064-23-8

1-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide

Cat. No.: B2762837
CAS No.: 1705064-23-8
M. Wt: 364.89
InChI Key: ANLNTIJFYODUHV-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide is a useful research compound. Its molecular formula is C18H21ClN2O2S and its molecular weight is 364.89. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Structural Analysis

Research on related methanesulfonamide derivatives, like N-(2,3-Dichloro­phen­yl)methane­sulfonamide, reveals insights into their molecular conformation and hydrogen bonding patterns. These structural details are crucial for understanding the interaction mechanisms that could influence the biological activity of compounds. Studies demonstrate the specific orientations of bonds and the potential for receptor interaction, highlighting the role of the amide group in biological processes (Gowda, Foro, & Fuess, 2007).

Supramolecular Chemistry

In the realm of supramolecular chemistry, the analysis of intermolecular interactions is essential for designing advanced materials and pharmaceuticals. A study on nimesulidetriazole derivatives, which share a similar sulfonamide functional group, provides insights into how substitution affects supramolecular assembly. These interactions, characterized through Hirshfeld surface analysis, lay the groundwork for understanding how modifications to the chemical structure can influence molecular packing and, subsequently, the material properties of the compounds (Dey et al., 2015).

Synthetic Chemistry

The compound's relevance extends into synthetic chemistry, where its derivatives are utilized in various synthesis processes. For instance, the synthesis of methylthio- and methylsulfonyl-polychlorobiphenyls through nucleophilic aromatic substitution highlights the versatility of sulfonamide derivatives in facilitating complex chemical transformations. This method's efficiency in generating targeted compounds underscores the importance of sulfonamide derivatives in organic synthesis (Bergman & Wachtmeister, 1978).

Material Science and Catalysis

The chemical properties of sulfonamide derivatives make them suitable for applications in material science and catalysis. For example, the preparation of coenzyme M analogues and their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum demonstrates the potential of these compounds in biocatalysis and environmental chemistry. This research provides a foundation for developing new catalysts and environmental remediation technologies (Gunsalus, Romesser, & Wolfe, 1978).

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c19-18-11-5-4-7-15(18)14-24(22,23)20-13-17-10-6-12-21(17)16-8-2-1-3-9-16/h1-5,7-9,11,17,20H,6,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLNTIJFYODUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.